![molecular formula C15H8Br2N2O3 B2986758 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone] CAS No. 478261-78-8](/img/structure/B2986758.png)
1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]
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Description
“1H-isochromene-1,3,4-trione” is a chemical compound with the molecular formula C9H4O4 . It’s also known as “1H-2-Benzopyran-1,3,4-trione” and has a ChemSpider ID of 208761 . The compound “1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]” is a derivative of “1H-isochromene-1,3,4-trione” with the molecular formula C15H8Cl2N2O3 .
Physical and Chemical Properties The molecular weight of “1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]” is 335.14 . The predicted boiling point is 480.9±55.0 °C, and the predicted density is 1.53±0.1 g/cm3 . The pKa is predicted to be 7.48±0.20 .
Scientific Research Applications
- Studies suggest that it targets specific pathways involved in cancer cell survival, making it a promising candidate for further investigation in cancer therapy .
- Researchers have investigated its role in scavenging reactive oxygen species (ROS) and its potential application in combating oxidative stress-related diseases .
- Studies have explored its impact on inflammatory pathways, making it a potential therapeutic agent for managing inflammation .
- Research has investigated its ability to bind to metal ions, potentially aiding in metal detoxification or as an adjunct therapy in metal-related disorders .
- Its fluorescence behavior under different conditions could lead to innovative applications in materials science and bioimaging .
Anticancer Activity
Antioxidant Properties
Anti-inflammatory Effects
Metal Chelation
Photophysical Applications
Synthetic Chemistry and Medicinal Chemistry
properties
IUPAC Name |
4-[(2,4-dibromophenyl)diazenyl]-1-hydroxyisochromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O3/c16-8-5-6-12(11(17)7-8)18-19-13-9-3-1-2-4-10(9)14(20)22-15(13)21/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTLXMHQLNLKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=C(C=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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